8-(3-((3-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a tricyclic core with substitutions modulating pharmacological properties. Its structure includes a 3-methoxyphenylamino propyl chain at the 8-position and 1,6,7-trimethyl groups, which may enhance receptor binding and metabolic stability. While direct biological data for this compound are unavailable in the provided evidence, insights can be drawn from structurally related analogs .
Properties
IUPAC Name |
6-[3-(3-methoxyanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-12-13(2)26-16-17(24(3)20(28)23-18(16)27)22-19(26)25(12)10-6-9-21-14-7-5-8-15(11-14)29-4/h5,7-8,11,21H,6,9-10H2,1-4H3,(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRGREXVYOJLHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCNC4=CC(=CC=C4)OC)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-((3-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the methoxyphenylamino propyl side chain. Common synthetic routes include:
Formation of the imidazo[2,1-f]purine core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Attachment of the side chain: The methoxyphenylamino propyl group is introduced through nucleophilic substitution or coupling reactions, utilizing reagents such as alkyl halides or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-(3-((3-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
8-(3-((3-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-((3-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Research Findings
Substituent Position Matters :
- 3-Methoxy (target compound) vs. 4-Methoxy (): The meta-substitution may better align with 5-HT₁A receptor binding pockets compared to para-substituted analogs .
Chain Length and Flexibility :
- Propyl chains (target compound, ) allow optimal spacing for receptor interaction, whereas ethyl chains () may restrict binding .
Core Substitutions :
- Trimethyl groups (target compound) likely reduce oxidative metabolism compared to dimethyl analogs, improving half-life .
Biological Activity
The compound 8-(3-((3-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule characterized by its imidazo[2,1-f]purine core. This structure is significant for its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique arrangement of functional groups, including methoxy and amino moieties, suggests a diverse range of interactions within biological systems.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 396.45 g/mol
- InChI : InChI=1S/C20H24N6O3/c1-12-13(2)...
The imidazo[2,1-f]purine framework is known for its reactivity and ability to interact with various biological targets. The presence of the methoxyphenyl group enhances lipophilicity and may influence the compound's ability to cross cellular membranes.
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:
Anticancer Activity
Studies have shown that related derivatives can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : Many imidazo[2,1-f]purines act as inhibitors of key kinases involved in cancer progression. For instance, compounds targeting cyclin-dependent kinases (CDKs) have shown promise in treating breast cancer by inducing cell cycle arrest.
- Inducing Apoptosis : Certain derivatives have been demonstrated to activate apoptotic pathways in cancer cells. The mechanism often involves the activation of caspases and subsequent DNA fragmentation.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 8-(3-methoxyphenyl)-imidazo[2,1-f]purine | CDK4 | 5.47 | |
| 8-(3-methoxyphenyl)-imidazo[2,1-f]purine | BCR-ABL | 6.9 |
Enzyme Inhibition
The compound may also interact with various enzymes:
- Phospholipase A2 Inhibition : Research has identified certain imidazo compounds as inhibitors of phospholipase A2 (PLA2), which is involved in inflammatory processes. This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions like arthritis.
The proposed mechanism for the biological activity of this compound includes:
- Binding Affinity : The structure allows for effective binding to active sites on target proteins or enzymes.
- Modulation of Signaling Pathways : By interacting with specific receptors or enzymes, the compound can alter downstream signaling pathways that regulate cell proliferation and survival.
Case Studies
Several studies have explored the efficacy of similar compounds:
- Antitumor Efficacy : A study demonstrated that a related imidazo compound exhibited significant growth inhibition in HepG-2 liver cancer cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Cytotoxic Effects on Diverse Cell Lines : Another research indicated that modifications on the imidazo core led to enhanced cytotoxicity across various cancer cell lines including PC-3 and HCT-116 .
Q & A
Q. What are the standard synthetic protocols for preparing 8-(3-((3-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
The synthesis typically involves multi-step reactions, including alkylation, cyclization, and purification via column chromatography. For analogous imidazo-purinediones, protocols often start with a purine core modified by introducing substituents via nucleophilic substitution or coupling reactions. For example, in related compounds (e.g., 8-substituted tetrahydropyrazino-purinediones), column chromatography with methanol/dichloromethane gradients is used for purification, yielding products with ~50% efficiency . Key steps include optimizing reaction time and temperature to prevent side reactions, such as over-alkylation.
Q. How is structural characterization performed for this compound?
Characterization relies on spectroscopic methods:
- NMR : ¹H and ¹³C NMR are critical for verifying substituent positions and confirming the absence of impurities. For instance, methyl groups in analogous compounds show distinct singlet peaks in ¹H NMR (~δ 3.0–3.5 ppm), while aromatic protons from the methoxyphenyl moiety appear as complex multiplets .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight, with fragmentation patterns aiding in structural validation.
- Melting Point : Consistency in melting points (e.g., 160–202°C for similar derivatives) indicates purity .
Q. What theoretical frameworks guide research on adenosine receptor antagonists like this compound?
Studies often link to adenosine receptor (AR) antagonism mechanisms, particularly A₁/A₂A receptor selectivity. Theoretical models focus on structure-activity relationships (SAR), where substituents like the 3-methoxyphenyl group influence binding affinity. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with AR binding pockets, guiding synthetic modifications .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while greener alternatives (e.g., ethanol/water mixtures) reduce environmental impact .
- Catalysis : Copper(I)-catalyzed click chemistry (e.g., Huisgen cycloaddition) improves regioselectivity in triazole-containing analogs, though this may require inert atmospheres .
- Workflow Automation : AI-driven platforms (e.g., COMSOL Multiphysics) can simulate reaction kinetics to identify optimal temperature/pH conditions, reducing trial-and-error experimentation .
Q. How do researchers resolve contradictions in spectral data or unexpected reactivity?
Case Study: If NMR reveals unexpected peaks, consider:
- Tautomerism : Imidazo-purinediones may exhibit tautomeric shifts, altering proton environments. Variable-temperature NMR can confirm dynamic equilibria.
- Byproduct Analysis : LC-MS/MS identifies side products (e.g., over-alkylated species), guiding adjustments in stoichiometry or reaction time .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in triazolopyridine derivatives .
Q. What methodologies are used to evaluate bioactivity and receptor selectivity?
- In Vitro Assays : Radioligand binding assays (e.g., using ³H-CCPA for A₁ receptors) quantify IC₅₀ values.
- Functional Assays : cAMP accumulation assays in HEK293 cells transfected with AR subtypes assess antagonist potency .
- Computational SAR : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions, prioritizing derivatives for synthesis .
Q. How can green chemistry principles be applied to the synthesis of this compound?
- Oxidant Substitution : Replace toxic Cr(VI) reagents with NaOCl (as in triazolopyridine synthesis) for oxidative ring closure, achieving >70% yield with ethanol as a solvent .
- Solvent Recycling : Distillation or membrane technologies (e.g., nanofiltration) recover solvents like DCM, aligning with CRDC guidelines for sustainable separation processes .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response data?
Q. How should researchers design experiments to mitigate batch-to-batch variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
